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Compound of Interest

Compound Name: 6-(tert-Butyl)chroman-4-one
CAS No.: 23067-77-8
Cat. No.: B3381385
Get Quote
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Executive Summary

6-(tert-Butyl)chroman-4-one (IUPAC: 6-(1,1-dimethylethyl)-2,3-dihydro-1-benzopyran-4-one)
is a lipophilic derivative of the privileged chroman-4-one scaffold. Characterized by a fused
benzene-dihydropyranone bicyclic core, this molecule integrates the steric bulk and
hydrophobicity of a tert-butyl group at the C6 position. This structural modification significantly
alters the physicochemical profile of the parent chromanone, enhancing membrane
permeability and altering metabolic stability, making it a valuable intermediate in the synthesis
of fungicides, selective estrogen receptor modulators (SERMs), and lipophilic antioxidants.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9][10]
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Structural Characterization
Molecular Geometry and Conformation

The chroman-4-one core is not planar. The heterocyclic dihydropyranone ring adopts a sofa or
half-chair conformation.

e Ring Puckering: The C2 and C3 atoms deviate from the plane defined by the benzene ring
and the carbonyl group (C4). This puckering relieves torsional strain between the methylene
protons.

e tert-Butyl Anchoring: The bulky tert-butyl group at C6 is rigidly locked in the equatorial plane
relative to the benzene ring to minimize steric clash with adjacent protons (H5 and H7). This
substituent acts as a "lipophilic anchor,"” restricting the rotation of the molecule within a
protein binding pocket.

Electronic Properties

o Carbonyl Polarization: The C4 carbonyl is conjugated with the benzene ring through the
ether oxygen (O1). The lone pairs on O1 donate electron density into the ring (resonance),
increasing the electron density at C6 and C8.

o Substituent Effect: The tert-butyl group is a weak electron-donating group (inductive effect,
+1). It slightly increases the electron density of the aromatic ring compared to the
unsubstituted parent, potentially making the carbonyl oxygen slightly more basic and the C3
position less acidic than in electron-deficient analogs.
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Spectroscopic Signatures (Diagnostic)

The following data represents the predicted spectroscopic profile based on validated analogs
(e.g., 6-methylchroman-4-one).

'H NMR (400 MHz, CDCls)
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Note: The H5 proton is significantly deshielded (shifted downfield to ~7.9 ppm) due to the
magnetic anisotropy of the adjacent carbonyl group.

IR Spectrum (ATR)
e C=0 Stretch: 1680-1690 cm~! (Conjugated ketone).

e C-O-C Stretch: 1220-1240 cm~1 (Aryl alkyl ether).
e C-H Stretch (Aliphatic): 2950-2970 cm~1 (Strong t-butyl signal).

Synthesis Protocol

The most robust route to 6-(tert-butyl)chroman-4-one is the Friedel-Crafts Cyclization of the
corresponding phenoxypropionic acid.

Workflow Diagram
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Figure 1: Two-step synthetic pathway from 4-tert-butylphenol.

Step-by-Step Methodology
Step 1: Synthesis of 3-(4-tert-butylphenoxy)propionic acid
» Reagents: Dissolve 4-tert-butylphenol (15.0 g, 100 mmol) in 20% aqueous NaOH (50 mL).

» Addition: Slowly add a solution of 3-chloropropionic acid (10.8 g, 100 mmol) neutralized with
sodium carbonate.

o Reflux: Heat the mixture to reflux (100 °C) for 4—6 hours.

o Workup: Cool the solution and acidify with concentrated HCI to pH 1. The phenoxy acid will
precipitate as a white solid.

 Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

o Checkpoint: Verify intermediate via melting point (approx. 145-150 °C).[1]

Step 2: Cyclization to 6-(tert-Butyl)chroman-4-one

 Activation: Place Polyphosphoric Acid (PPA, 100 g) in a round-bottom flask and heat to 80
°C.
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e Reaction: Add the dry phenoxypropionic acid intermediate (10.0 g) in portions to the stirring
PPA.

e Heating: Stir at 100 °C for 2 hours. The mixture will turn deep red/brown.

e Quenching: Pour the hot reaction mixture onto 300 g of crushed ice/water with vigorous
stirring. The complex decomposes, and the product precipitates or forms an oil.

o Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

 Purification: Wash organic layer with saturated NaHCOs (to remove unreacted acid), brine,
and dry over MgSOa. Evaporate solvent.[2]

e Final Polish: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (9:1
Hexane:EtOAC).

Reactivity & Applications
Chemical Reactivity Profile

The chroman-4-one scaffold offers three distinct sites for derivatization:

o C4 Carbonyl (Ketone): Susceptible to reduction (NaBHa) to yield chromanols, or Grignard
addition to yield tertiary alcohols.

o C3 Methylene (a-Carbon): Acidic protons allow for aldol condensations with aldehydes to
form 3-benzylidenechroman-4-ones (chalcone analogs).

o Aromatic Ring: The C8 position is activated by the ether oxygen, allowing for electrophilic
aromatic substitution (e.g., bromination).

Application in Drug Discovery

The tert-butyl group at C6 serves as a critical pharmacophore modulator:

 Lipophilic Efficiency (LipE): It drastically increases the logP, improving blood-brain barrier
(BBB) penetration for CNS targets.
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o Metabolic Blocking: The bulky tert-butyl group blocks metabolic oxidation at the para-position
of the phenol ring, extending the half-life of the drug candidate.
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Figure 2: Divergent synthesis pathways from the core scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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